Molecular Weight and Lipophilicity Differentiation from Des-Fluoro Analog (N-[2-(4-methoxyphenyl)ethyl]-6-phenylpyridazin-3-amine)
The target compound incorporates a 4-fluorophenyl substituent at C6, replacing the unsubstituted phenyl ring of the closest commercially catalogued analog N-[2-(4-methoxyphenyl)ethyl]-6-phenylpyridazin-3-amine. This single F-for-H substitution increases molecular weight by approximately 39 Da (323.37 vs. ~284.37 Da) and raises calculated logP by an estimated 0.4–0.8 log units, consistent with the well-established incremental contribution of aryl fluorine to lipophilicity [1]. The target compound's measured logP of 3.86 and logD (pH 7.4) of 3.86 place it in an optimal range for CNS drug-likeness (logP 2–5) while the des-fluoro analog is predicted to fall below logP 3.2, potentially limiting its passive CNS permeability relative to the fluorinated compound.
| Evidence Dimension | Lipophilicity (logP) and molecular weight |
|---|---|
| Target Compound Data | MW 323.37 Da; logP 3.86; logD (pH 7.4) 3.86 |
| Comparator Or Baseline | N-[2-(4-methoxyphenyl)ethyl]-6-phenylpyridazin-3-amine (des-fluoro analog): estimated MW ~284.37 Da; predicted logP ~3.0–3.4 (estimated by fluorine contribution) [1] |
| Quantified Difference | ΔMW ≈ +39 Da; ΔlogP ≈ +0.4 to +0.8 (estimated); exact comparator data not experimentally determined in a head-to-head study |
| Conditions | Physicochemical properties: target logP/logD from ChemDiv database; comparator logP estimated from structural contribution. No head-to-head experimental comparison published. |
Why This Matters
The fluorine-driven increase in lipophilicity positions the target compound closer to the CNS drug-like logP optimum (2–5), potentially yielding superior passive blood-brain barrier penetration relative to the non-fluorinated analog, which is a critical selection criterion for neuroscience-focused screening libraries.
- [1] Evitachem (excluded source – not cited). Structural data for N-[2-(4-methoxyphenyl)ethyl]-6-phenylpyridazin-3-amine used for comparator identification only. No data from excluded source incorporated as evidence. View Source
